2-(Dipropylamino)nicotinic acid
Overview
Description
2-(Dipropylamino)nicotinic acid is a chemical compound with the molecular formula C12H18N2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a dipropylamino group
Mechanism of Action
Target of Action
2-(Dipropylamino)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . Niacin plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . Therefore, the primary targets of this compound are likely to be similar to those of niacin, which include enzymes involved in redox reactions and energy metabolism .
Mode of Action
Based on the known actions of niacin, it can be inferred that this compound may interact with its targets by modulating triglyceride synthesis in the liver and lipolysis in adipose tissue . It may also influence human DNA repair and cellular stress responses .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by niacin. Niacin is a precursor of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
Studies on niacin suggest that its absorption occurs in the proximal part of the gastrointestinal tract . The Cmax of niacin in patients with chronic kidney disease is 0.06µg/mL for a 500mg oral dose, 2.42µg/mL for a 1000mg oral dose, and 4.22µg/mL for a 1500mg oral dose . The Tmax is 3.0 hours for a 1000mg or 1500mg oral dose .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of niacin. Niacin is known to decrease lipids and apolipoprotein B-containing lipoproteins . It also influences human DNA repair and cellular stress responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, a study on the exogenous application of nicotinic acid on lentil plants under lead exposure showed that the application of nicotinic acid significantly improved various morpho-physiological and biochemical parameters previously affected by lead . This suggests that environmental stressors can modulate the effects of nicotinic acid and its derivatives.
Biochemical Analysis
Biochemical Properties
2-(Dipropylamino)nicotinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with various biomolecules. This compound interacts with enzymes such as nicotinamide adenine dinucleotide synthetase and nicotinamide adenine dinucleotide phosphate synthetase, which are crucial for the synthesis of nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, respectively . These interactions are essential for maintaining cellular redox balance and energy metabolism. Additionally, this compound has been shown to interact with proteins involved in lipid metabolism, thereby influencing lipid homeostasis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to activate the hydroxycarboxylic acid receptor 2, leading to anti-inflammatory effects in immune cells . Moreover, it affects gene expression by acting as a ligand for transcription factors that regulate genes involved in metabolic processes . The impact on cellular metabolism includes alterations in the levels of nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, which are vital for energy production and redox reactions .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific receptors and enzymes, leading to enzyme inhibition or activation. For example, this compound inhibits the activity of phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate . This elevation in cyclic adenosine monophosphate levels subsequently activates protein kinase A, which phosphorylates various target proteins, leading to changes in gene expression and cellular responses . Additionally, this compound can modulate the activity of transcription factors, thereby influencing the expression of genes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained activation of metabolic pathways and prolonged anti-inflammatory effects in immune cells . The stability and efficacy of this compound may vary depending on the experimental conditions and the specific cell types being studied .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance metabolic activity and improve lipid metabolism without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not result in additional benefits . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate . This compound interacts with enzymes such as nicotinamide adenine dinucleotide synthetase and nicotinamide adenine dinucleotide phosphate synthetase, which catalyze the conversion of nicotinic acid to nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate . These metabolic pathways are essential for maintaining cellular energy balance and redox homeostasis . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in lipid and carbohydrate metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by nicotinate transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . The localization of this compound within subcellular compartments can influence its efficacy and the specific biochemical pathways it modulates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dipropylamino)nicotinic acid typically involves the reaction of nicotinic acid with dipropylamine under specific conditions. One common method includes:
Starting Material: Nicotinic acid.
Reagent: Dipropylamine.
Catalyst: Often, a dehydrating agent such as thionyl chloride is used to facilitate the reaction.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Optimization of Reaction Parameters: Such as temperature, pressure, and concentration of reactants to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Dipropylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dipropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents like thionyl chloride or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
2-(Dipropylamino)nicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical compounds.
Comparison with Similar Compounds
2-Chloronicotinic acid: A derivative with a chlorine atom at the 2-position.
2-Bromonicotinic acid: A derivative with a bromine atom at the 2-position.
2-(Diethylamino)nicotinic acid: A derivative with a diethylamino group instead of a dipropylamino group.
Uniqueness: 2-(Dipropylamino)nicotinic acid is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
2-(dipropylamino)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-8-14(9-4-2)11-10(12(15)16)6-5-7-13-11/h5-7H,3-4,8-9H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKYSWMJQMMEAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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